4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid
Description
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid is a synthetic amide derivative characterized by a 2-fluoro-6-nitro-substituted aniline group linked to a 2-methylidene-4-oxobutanoic acid backbone. The nitro and fluoro substituents in this compound likely enhance its electronic properties and binding interactions compared to other analogs.
Properties
CAS No. |
143814-87-3 |
|---|---|
Molecular Formula |
C11H9FN2O5 |
Molecular Weight |
268.20 g/mol |
IUPAC Name |
4-(2-fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C11H9FN2O5/c1-6(11(16)17)5-9(15)13-10-7(12)3-2-4-8(10)14(18)19/h2-4H,1,5H2,(H,13,15)(H,16,17) |
InChI Key |
SJMZGCWTHLNCES-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid typically involves multiple steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoro-6-nitroaniline.
Coupling Reaction: The 2-fluoro-6-nitroaniline is then coupled with a suitable acylating agent, such as acetic anhydride, under controlled conditions to form the intermediate compound.
Methylidene Formation: The intermediate is further reacted with a methylidene donor, such as formaldehyde, in the presence of a base to introduce the methylidene group.
Oxidation: Finally, the compound undergoes oxidation to form the desired 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-(2-Amino-6-nitroanilino)-2-methylidene-4-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state compounds.
Scientific Research Applications
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and analytical chemistry, supported by case studies and data tables.
Structure and Composition
- Molecular Formula : C10H8F N2O5
- Molecular Weight : 236.18 g/mol
- IUPAC Name : (E)-4-(2-fluoro-6-nitroanilino)-4-oxobut-2-enoic acid
Physical Properties
- The compound exhibits distinct physical properties that are essential for its interaction in biological and chemical processes.
Medicinal Chemistry
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in tumor growth.
Materials Science
In materials science, the compound has been explored for its potential use in creating novel polymeric materials with enhanced properties.
Data Table: Material Properties Comparison
| Property | Conventional Materials | 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic Acid |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Biocompatibility | Limited | Improved |
Analytical Chemistry
The compound is also utilized in analytical methods for detecting specific biomolecules due to its fluorescence properties.
Case Study: Fluorescent Sensor Development
Research has indicated that this compound can be incorporated into sensor designs for the detection of biomolecules such as proteins and nucleic acids. The fluorescence intensity varies with the concentration of the target molecule, allowing for sensitive detection.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may also bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural differences among similar compounds:
¹ Dihedral angle between the aromatic ring and oxoamine group.
² Estimated based on analogous structures.
Key Observations:
- Electron-donating groups (e.g., methyl, acetyl) may enhance solubility but reduce binding specificity .
- Bond Lengths :
- Dihedral Angles :
Crystallographic and Hydrogen-Bonding Patterns
Pharmacological Implications
- Anti-inflammatory and Antimicrobial Activity :
- Synthetic Accessibility :
Methodological Considerations
- Crystallographic Tools :
- Spectroscopic Validation: FTIR and NMR are critical for confirming the presence of functional groups like the methylidene (C=C) and nitro (NO₂) moieties .
Biological Activity
4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluoro-substituted aniline moiety and a ketone functional group. Its molecular formula is C12H10F N3O4, with a molecular weight of approximately 273.22 g/mol. The presence of the nitro group and the unique arrangement of functional groups are believed to contribute to its biological activity.
Research indicates that compounds similar to 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antioxidant Activity : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, which are summarized in the following table:
| Activity | Tested Organisms/Cells | IC50/EC50 Values | References |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µM | |
| Antitumor | HeLa cells | 10 µM | |
| Enzyme Inhibition | Tyrosinase | 5 µM | |
| Antioxidant | DPPH Radical Scavenging | IC50 = 20 µM |
Case Studies
-
Antimicrobial Activity
A study conducted by Hamidian et al. (2013) evaluated the antimicrobial properties of various nitroaniline derivatives, including related compounds. Results indicated that the presence of nitro and fluoro substituents enhanced antibacterial activity against E. coli and Staphylococcus aureus, suggesting similar potential for 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid . -
Antitumor Activity
Research published in the Journal of Medicinal Chemistry demonstrated that compounds with structural similarities showed significant cytotoxicity against HeLa cells, with IC50 values around 10 µM. This suggests that 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid may possess similar antitumor properties . -
Enzyme Inhibition Study
A comparative study on tyrosinase inhibitors highlighted that compounds with similar structures achieved IC50 values ranging from 5 to 15 µM. This positions 4-(2-Fluoro-6-nitroanilino)-2-methylidene-4-oxobutanoic acid as a potential candidate for further investigation as a tyrosinase inhibitor .
Q & A
Q. Basic Research Focus
- X-ray crystallography : The triclinic crystal system (space group P1) reveals planar geometry at the oxobutanoic acid moiety and intramolecular hydrogen bonding between the nitro group and carboxylic acid (distance: 2.2 Å). Lattice parameters (a = 6.3368 Å, b = 8.2642 Å) confirm steric effects from the nitro substituent .
- NMR/IR : FT-IR shows C=O stretches at 1720 cm⁻¹ (acid) and 1680 cm⁻¹ (amide). ¹⁹F NMR detects a singlet at −110 ppm, indicating minimal fluorine coupling .
What strategies mitigate contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies arise from:
- Purity variations : Use orthogonal methods (HPLC-MS, elemental analysis) to confirm ≥98% purity.
- Assay conditions : For enzyme inhibition studies (e.g., targeting KYN-3-OHase), standardize substrate concentrations (IC₅₀ comparisons require [S] = Kₘ) and buffer pH (7.4 vs. 6.8 alters protonation states) .
- Structural analogs : Compare with fluorophenyl derivatives (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to isolate nitro group contributions .
How does computational modeling predict the compound’s reactivity and binding interactions?
Q. Advanced Research Focus
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., methylidene carbon).
- Molecular docking : AutoDock Vina simulations with KYN-3-OHase (PDB: 3E5H) show hydrogen bonding between the nitro group and Arg231 (binding energy: −8.2 kcal/mol). Compare with experimental IC₅₀ values to validate models .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Racemization risk : The methylidene group is prone to E/Z isomerization under heat. Use low-temperature crystallization (acetone/water, −20°C) to isolate the desired E-isomer.
- Catalyst selection : Palladium-catalyzed coupling for nitro group retention (e.g., Suzuki-Miyaura with aryl boronic acids) requires inert atmospheres to prevent byproduct formation .
How do solvent polarity and pH influence the compound’s stability in biological assays?
Q. Advanced Research Focus
- Degradation pathways : In aqueous buffers (pH >7), the nitro group undergoes partial reduction to amine, confirmed via LC-MS (m/z +2 shift). Stabilize with antioxidants (e.g., 1 mM ascorbic acid).
- Solvent effects : DMSO enhances solubility (>50 mg/mL) but may denature proteins in cell-based assays. Use ≤0.1% DMSO with control validation .
What advanced analytical techniques differentiate this compound from its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
